molecular formula C15H14F2N4O6S B14402215 Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester CAS No. 87474-61-1

Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester

Cat. No.: B14402215
CAS No.: 87474-61-1
M. Wt: 416.4 g/mol
InChI Key: JHGOBHSWGULGTR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core, a difluoromethoxy group, and a pyrimidinyl moiety. Its properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzoic acid derivatives with difluoromethoxy and pyrimidinyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Industrial production methods may also incorporate automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced compounds.

    Substitution: The replacement of one functional group with another, which can occur under specific conditions and with the use of appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced compounds.

Scientific Research Applications

Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact mechanism may vary depending on the context and application, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can be compared to other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

CAS No.

87474-61-1

Molecular Formula

C15H14F2N4O6S

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 2-[[4-(difluoromethoxy)-6-methylpyrimidin-2-yl]carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C15H14F2N4O6S/c1-8-7-11(27-13(16)17)19-14(18-8)20-15(23)21-28(24,25)10-6-4-3-5-9(10)12(22)26-2/h3-7,13H,1-2H3,(H2,18,19,20,21,23)

InChI Key

JHGOBHSWGULGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC(F)F

Origin of Product

United States

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